molecular formula C20H28ClNO2 B6595929 Vetrabutine hydrochloride CAS No. 5974-09-4

Vetrabutine hydrochloride

Cat. No. B6595929
CAS RN: 5974-09-4
M. Wt: 349.9 g/mol
InChI Key: SRKJRPFCSZFVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vetrabutine hydrochloride is a spasmolytic agent . It is used in veterinary medicine, specifically administered to sows to facilitate parturition . It acts directly on the smooth muscle fibers and has no neurotropic activity . Its activity is specific to the uterine body and cervical musculature where it acts on the myometrial cells .


Molecular Structure Analysis

The molecular formula of Vetrabutine hydrochloride is C20H27NO2.ClH . The molecular weight is 349.895 . The structure of Vetrabutine hydrochloride is racemic .

Scientific Research Applications

1. Veterinary Medicine and Animal Health

Vetrabutine hydrochloride (VC) has been studied for its effects in veterinary medicine, particularly in swine. Research indicates that VC, when used during the farrowing process in swine, can reduce the duration of farrowing. For instance, Mota-Rojas et al. (2005) found that VC treatment reduced farrowing duration by approximately 1.5 hours compared to controls, with a significantly lower rate of intra-partum stillbirth (IPS) than oxytocin-treated sows (Mota-Rojas et al., 2005). Similarly, Gonzalez-Lozano et al. (2010) reported that VC application at the initiation of fetal expulsion in sows favored the alive birth of more piglets and exhibited fewer births with acute fetal suffering compared to a control group (Gonzalez-Lozano et al., 2010).

2. Environmental Impact of Veterinary Drugs

Studies have also examined the environmental impact of veterinary drugs like VC. Winckler and Grafe (2001) investigated the excretion patterns of tetracycline hydrochloride in pigs and its stability in pig slurry under various conditions. They found that significant amounts of tetracycline were transferred to soil via manure application, raising concerns about environmental effects (Winckler & Grafe, 2001). Additionally, Boxall et al. (2002) explored the sorption and transport of a sulphonamide antibiotic in soil systems, emphasizing the need for further research into the environmental effects of veterinary medicines (Boxall et al., 2002).

3. Drug Research and Development

The application of VC in drug research and development is another area of study. Fowler et al. (1999) discussed the use of PET imaging in assessing the pharmacokinetic and pharmacodynamic events of drugs in humans and animals, highlighting the importance of this method in drug development, which could be relevant to substances like VC (Fowler et al., 1999).

Mechanism of Action

Vetrabutine hydrochloride acts on the myometrial cells, sealing off the membrane against the passage of potassium ions, thereby increasing membrane potential and lowering tonus . This action is specific to the uterine body and cervical musculature .

Safety and Hazards

Users are advised to ensure adequate ventilation when using this product . Contact with skin, eyes, or clothing should be avoided . Eating, drinking, or smoking when using this product is not recommended . Hands should be washed before breaks and after work . Suitable gloves and eye/face protection should be worn .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.ClH/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4;/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKJRPFCSZFVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975150
Record name 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vetrabutine hydrochloride

CAS RN

5974-09-4
Record name Benzenebutanamine, α-(3,4-dimethoxyphenyl)-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5974-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vetrabutine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005974094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vetrabutine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VETRABUTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54IF66RP20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vetrabutine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Vetrabutine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Vetrabutine hydrochloride
Reactant of Route 4
Reactant of Route 4
Vetrabutine hydrochloride
Reactant of Route 5
Reactant of Route 5
Vetrabutine hydrochloride
Reactant of Route 6
Reactant of Route 6
Vetrabutine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.